![molecular formula C11H22N2O2 B1491943 2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol CAS No. 2097946-00-2](/img/structure/B1491943.png)

2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol

Overview

Description

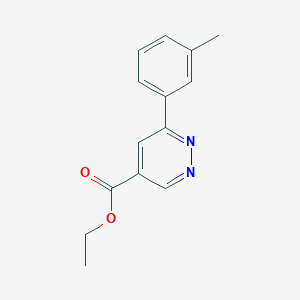

The compound “2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol” is a complex organic molecule. It contains an aminopropyl group, a spiro[4.5]decane structure, and a hydroxyl group. The presence of these functional groups suggests that it might have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the spiro[4.5]decane structure, which is a type of bicyclic compound where the two rings share only one atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The presence of the aminopropyl and hydroxyl groups could make it a potential candidate for reactions such as condensation, substitution, or addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the hydroxyl group could potentially increase its polarity and solubility in water .Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to “2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol” have been synthesized and studied for their antimicrobial properties . These compounds have shown effectiveness against a range of bacterial and fungal species, including Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , Salmonella typhi , Candida albicans , Rhizopus sp. , Aspergillus flavus , and Aspergillus niger .

Anti-Leukemic Activity

Derivatives of the azaspirodecanol structure have demonstrated potential in the treatment of leukemia. They have been found to exhibit cytotoxic potential against several human leukemia cell lines, such as K562 , HL60 , and U937 cells . This suggests that “2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol” could be a candidate for further research in anti-leukemic therapies .

Antiproliferative Agents

The structural analogs of azaspirodecanol compounds have been reported to inhibit Protein kinase B (PKB, also known as Akt) , which is known for its antiproliferative activity against various human leukemia cell lines. This indicates that “2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol” may serve as a base for developing new antiproliferative agents .

Mechanism of Action

Target of Action

The primary target of 2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system . It plays a crucial role in mediating the effects of opioids, including analgesia and adverse effects .

Mode of Action

2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is thought to produce therapeutic analgesic effects with reduced adverse effects .

Biochemical Pathways

The compound’s interaction with the MOR leads to the activation of G protein and β-arrestin signaling pathways . These pathways play a significant role in mediating and modulating analgesia and adverse effects . The selective activation of these pathways by 2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol may lead to an improved therapeutic index .

Result of Action

The selective activation of G protein and β-arrestin signaling pathways by 2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol results in therapeutic analgesic effects with reduced adverse effects . This suggests that the compound provides the analgesic benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c12-4-1-5-13-6-3-11(9-13)8-10(14)2-7-15-11/h10,14H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOBOAODELMATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(C2)CCCN)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1491860.png)

![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)

![2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1491867.png)